molecular formula C24H22N4 B13286814 2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine

2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B13286814
M. Wt: 366.5 g/mol
InChI Key: IWANDZJDFNVTIX-UHFFFAOYSA-N
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Description

2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine is a complex organic compound featuring two isoindoline moieties connected via a phenylmethyl bridge. Isoindolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine typically involves multi-step organic reactions. One common approach is the condensation of isoindoline derivatives with benzyl halides under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The phenylmethyl bridge allows for electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s isoindoline moieties are of interest due to their potential pharmacological activities. Studies have shown that isoindoline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties contribute to the development of high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxo-1,3-dihydro-2H-isoindole derivatives: These compounds share the isoindoline core and exhibit similar biological activities.

    Imidazole derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are structurally related and have diverse applications in medicine and industry.

    Pyrimidine-containing compounds: These compounds also feature nitrogen-containing heterocycles and are used in various therapeutic applications.

Uniqueness

The uniqueness of 2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine lies in its dual isoindoline structure connected by a phenylmethyl bridge. This configuration imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

2-[[4-[(3-imino-1H-isoindol-2-yl)methyl]phenyl]methyl]-3H-isoindol-1-imine

InChI

InChI=1S/C24H22N4/c25-23-21-7-3-1-5-19(21)15-27(23)13-17-9-11-18(12-10-17)14-28-16-20-6-2-4-8-22(20)24(28)26/h1-12,25-26H,13-16H2

InChI Key

IWANDZJDFNVTIX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1CC3=CC=C(C=C3)CN4CC5=CC=CC=C5C4=N

Origin of Product

United States

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